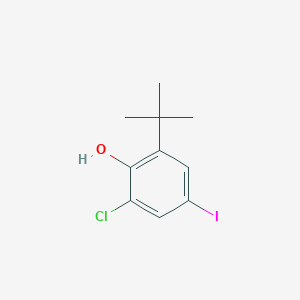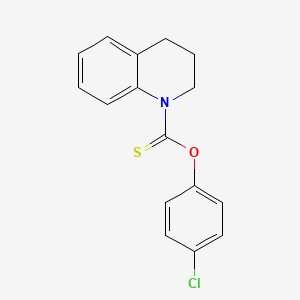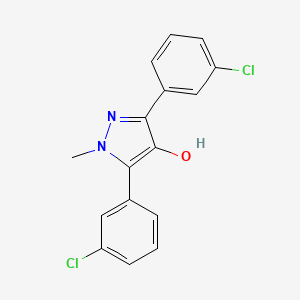
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile is an organic compound that belongs to the class of benzofurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile typically involves the condensation of a benzofuran derivative with an appropriate nitrile compound. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetonitrile
- (2Z)-2-(7-methyl-2-benzofuran-1-ylidene)acetonitrile
Uniqueness
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile is unique due to the presence of the 7-methyl group and the specific configuration of the benzofuran ring. These structural features may contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7NO2 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
(2Z)-2-(7-methyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H7NO2/c1-7-3-2-4-8-10(7)9(5-6-12)14-11(8)13/h2-5H,1H3/b9-5- |
Clé InChI |
WKJVYRMPRCBIFU-UITAMQMPSA-N |
SMILES isomérique |
CC1=C\2C(=CC=C1)C(=O)O/C2=C\C#N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)OC2=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


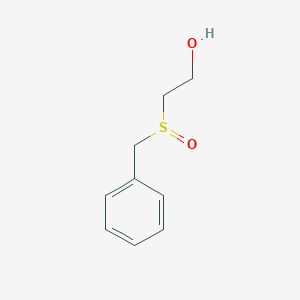
![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)

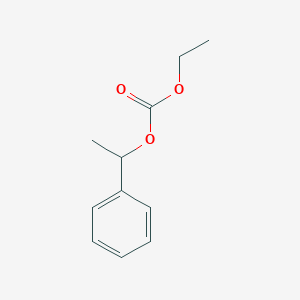
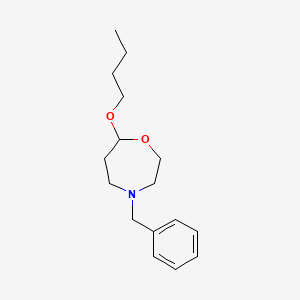
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)
